Welcome to the BenchChem Online Store!
molecular formula C9H19F3O3SSi B022798 (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate CAS No. 103588-79-0

(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate

Cat. No. B022798
M. Wt: 292.39 g/mol
InChI Key: HUCZOYCXPWONIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04801719

Procedure details

50 ml of trifluoromethanesulfonic acid are slowly added dropwise at room temperature under argon to 101.57 g (0.57 mol) of (1,1,2,2-tetramethyleth-1-yl)-dimethylchlorosilane. Subsequently, the mixture is heated for 8 hours at 60° C. After this time, the evolution of HCl ceases. 111 g (67% of theory) of a colourless oil of boiling point=123°-124° C./28.6 mbar are obtained by distillation. The 1H-NMR spectrum is in agreement with the structure.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
101.57 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([Si:7]([CH3:10])([CH3:9])Cl)([CH3:6])[CH:3]([CH3:5])[CH3:4].Cl.[F:12][C:13]([F:19])([F:18])[S:14]([OH:17])(=[O:16])=[O:15]>>[F:12][C:13]([F:19])([F:18])[S:14]([O:17][Si:7]([C:2]([CH3:6])([CH3:1])[CH:3]([CH3:5])[CH3:4])([CH3:10])[CH3:9])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
101.57 g
Type
reactant
Smiles
CC(C(C)C)(C)[Si](Cl)(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
111 g (67% of theory) of a colourless oil of boiling point=123°-124° C./28.6 mbar are obtained by distillation

Outcomes

Product
Name
Type
Smiles
FC(S(=O)(=O)O[Si](C)(C)C(C(C)C)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.